Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester
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Overview
Description
Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester is a chemical compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol . This compound is known for its unique structure, which includes a butanoic acid backbone with a 4-nitrophenyl group and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester typically involves the reaction of butanoic acid derivatives with 4-nitrobenzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by esterification with ethanol to form the ethyl ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds to Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester include:
Butanoic acid, 2-methyl-, ethyl ester: This compound has a similar butanoic acid backbone but lacks the nitrophenyl group, resulting in different chemical properties and applications.
Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, methyl ester: This compound is structurally similar but has a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-4-6-11(7-5-10)14(17)18/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHERQVMXMRXBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327221 |
Source
|
Record name | Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15802-69-4 |
Source
|
Record name | Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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